Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
CAS No.: 657424-77-6
Cat. No.: VC3274893
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 657424-77-6 |
|---|---|
| Molecular Formula | C12H10ClNO3 |
| Molecular Weight | 251.66 g/mol |
| IUPAC Name | ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
| Standard InChI Key | ISTFXVOSPPRVQD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl |
| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl |
Introduction
Chemical Properties and Structure
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate exhibits distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems.
Physical Properties
The physical properties of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate are essential for understanding its behavior in various applications. Based on structural analysis and comparison with similar compounds, the following table presents the key physical characteristics:
Structural Characteristics
The compound features an isoxazole ring with three key functional groups: a 3-chlorophenyl substituent at the 5-position, an ethyl carboxylate group at the 3-position, and the inherent isoxazole heterocyclic system. The chlorine atom at the meta position (3-position) of the phenyl ring contributes to the compound's electronic properties and potentially affects its biological activity compared to other chlorophenyl isomers.
Synthesis and Preparation Methods
The synthesis of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate can be approached through several established methodologies for isoxazole formation.
General Synthetic Routes
Isoxazole compounds are typically synthesized through cycloaddition reactions, particularly 1,3-dipolar cycloadditions. For ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, the reaction often involves the formation of the isoxazole ring through the reaction of hydroxylamine derivatives with appropriate precursors.
Specific Preparation Methods
One documented approach for preparing similar isoxazole compounds involves the reaction of substituted cinnamates with hydroxylamine hydrochloride. Based on the methodology described for similar compounds, the synthesis might proceed as follows:
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Preparation of an appropriate 3-chlorophenyl-containing precursor, such as a substituted cinnamate or propiolate
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Reaction with hydroxylamine hydrochloride in ethanol under reflux conditions
The synthetic pathway described for related compounds in the literature involves the reaction of the appropriate precursors with hydroxylamine hydrochloride in ethanol, typically refluxing for 3 hours to achieve cyclization to the isoxazole ring system .
Alternative Preparation Approach
An alternative methodology may involve the preparation of 3-phenylisoxazol-5-ones followed by appropriate functional group modifications. As noted in the literature, sodium hydride or potassium in dry tetrahydrofuran can be employed for preparing 3-phenyl-5-alkoxy isoxazoles, which relates to the structural framework of the target compound .
Applications and Medicinal Importance
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate has potential applications in pharmaceutical research and development, primarily as a building block for bioactive compounds.
Research and Development Uses
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is available commercially for research and development purposes, suggesting its utility in pharmaceutical and chemical research . The compound may serve as an important intermediate in the development of more complex bioactive molecules or as a research tool for studying structure-activity relationships in isoxazole chemistry.
Related Compounds and Structural Analogs
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate belongs to a family of structurally related isoxazole carboxylates with varying substitution patterns.
Positional Isomers
Several positional isomers with the chlorine atom at different positions on the phenyl ring have been documented:
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Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS: 81282-12-4) - Chlorine at para position
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Ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (CAS: 1126636-57-4) - Chlorine at ortho position
These positional isomers may exhibit different physical properties and biological activities due to the altered electronic distribution and steric effects caused by the position of the chlorine atom.
Other Structurally Related Compounds
The literature and commercial catalogs mention several structurally related compounds with different substituents:
This array of related compounds suggests significant research interest in the structural diversification of isoxazole carboxylates, likely for exploration of structure-activity relationships in medicinal chemistry applications.
Spectroscopic Characterization
Spectroscopic data provides essential information for the identification and structural confirmation of ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 251.67 g/mol, with characteristic isotope patterns due to the presence of chlorine. High-resolution mass spectrometry (HRMS) could provide confirmation of the molecular formula C₁₂H₁₀ClNO₃.
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